Calcein AM

Descripción general

Descripción

Calcein acetoxymethyl ester (Calcein/AM) is a fluorescent dye that is widely used in various biological and medical studies. It is a non-fluorescent, cell-permeant compound that, once inside the cell, is converted by intracellular esterases into calcein, a fluorescent form that is retained within the cytosol of viable cells . Calcein/AM has been utilized in microscopy and fluorometry to provide morphological and functional information about cells . It has also been shown to have cytotoxic activity against various human tumor cell lines and primary cultures derived from solid and hematological human tumors .

Synthesis Analysis

The synthesis of Calcein/AM is not directly discussed in the provided papers. However, it is implied that the compound is readily synthesized and used for various assays, including cytotoxicity assays and studies on cellular oxidative activity .

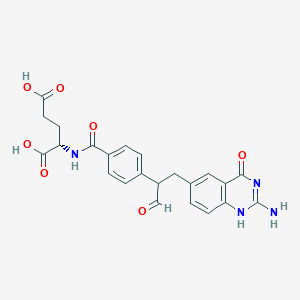

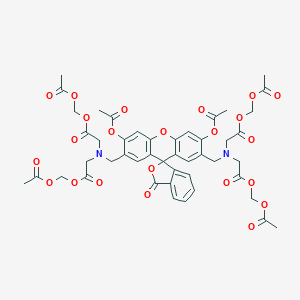

Molecular Structure Analysis

The molecular structure of Calcein/AM allows it to be a cell-permeant compound. Once inside the cell, it is hydrolyzed by esterases to produce calcein, which is anionic and fluorescent. This property is crucial for its retention within the cell and its function as a fluorescent marker .

Chemical Reactions Analysis

Calcein/AM undergoes esterase-dependent hydrolysis within the cell, leading to the formation of calcein, which is responsible for the fluorescence observed in viability assays. The reaction is sensitive to the intracellular redox state, and the AM form of calcein is a sensitive tool for detecting intracellular reactive oxygen species (ROS) generation .

Physical and Chemical Properties Analysis

Calcein/AM is sensitive to oxidation, and its fluorescence can be quenched by chelation with labile iron, which is used to estimate the intracellular 'labile iron pool' (LIP). However, it has been noted that the calcein-AM method may not capture lysosomal low-mass iron, potentially underestimating the total cellular labile iron . Additionally, Calcein/AM's interaction with DNA has been studied, showing that it can bind to DNA via intercalation, which has implications for its use in loop-mediated isothermal amplification (LAMP) reactions .

Relevant Case Studies

Calcein/AM has been used in a variety of case studies, including the assessment of cytotoxicity in primary cultures of human hematological and solid tumors, where it showed substantial activity against solid tumors . It has also been used to study the mechanism of calcein-induced cytotoxicity, indicating that it may interfere with both mitochondrial and nuclear DNA . In the context of apoptosis, calcein/AM induced a strong apoptotic response in U-937 GTB lymphoma cells . Furthermore, the interaction of calcein with calcium carbonate has implications for biomineralization studies, as it affects the structure and morphology of calcite and aragonite .

Aplicaciones Científicas De Investigación

Ensayos de Viabilidad Celular

Calcein AM se utiliza con frecuencia para evaluar la viabilidad y la citotoxicidad de las células . Las células vivas se distinguen por la presencia de una actividad esterasa intracelular ubicua, determinada por la conversión enzimática de this compound, que es prácticamente no fluorescente y permeable a las células, a Calcein, que es intensamente fluorescente .

Estudios de Migración Celular

This compound se puede utilizar en estudios de migración celular . Las propiedades de fluorescencia de this compound lo convierten en una herramienta versátil para rastrear el movimiento celular y estudiar los mecanismos de la migración celular.

Estudios de Invasión Celular

De manera similar a la migración celular, this compound también se utiliza en estudios de invasión celular . Ayuda a comprender cómo las células invaden diferentes tejidos, lo cual es particularmente útil en la investigación del cáncer.

Imágenes de Calcio Intracelular

This compound se deriva de Calcein, un tinte fluorescente que exhibe fluorescencia verde brillante al unirse a los iones de calcio libres intracelulares

Mecanismo De Acción

Target of Action

Calcein AM primarily targets intracellular esterases . These enzymes are present within healthy, live cells and play a crucial role in the compound’s mechanism of action .

Mode of Action

This compound is a non-fluorescent, cell-permeable derivative of calcein . The carboxylic acid groups on calcein are modified with AM (acetomethoxy) groups, which endow this compound with high hydrophobicity, facilitating its penetration through the cell membrane . Once inside the cell, the AM groups are hydrolyzed by intracellular esterases . This hydrolysis restores the fluorescent calcein molecule, which is then trapped inside the cell and emits strong green fluorescence .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the hydrolysis of the AM groups by intracellular esterases . This process restores the fluorescent calcein molecule, which is then retained within the cell . The fluorescence intensity is proportional to esterase activity, thereby this assay is used to evaluate cell viability .

Pharmacokinetics

This compound is a lipophilic compound that can permeate the cell membrane . Once inside the cell, it is rapidly cleaved by intracellular esterases, yielding the fluorescent calcein molecule . The compound’s lipophilic properties and its rapid hydrolysis by intracellular esterases significantly impact its bioavailability .

Result of Action

The primary result of this compound’s action is the emission of strong green fluorescence within live cells . Since dead cells lack esterase activity, only live cells are labeled and detected . The fluorescence intensity is proportional to esterase activity, thereby this assay is used to evaluate cell viability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be protected from light and stored at -20°C to maintain its stability . Additionally, the concentration of this compound can be optimized for different types of cells .

Safety and Hazards

Direcciones Futuras

Calcein AM has been proposed as a sensitive tool for intracellular ROS generation in living cells with useful applications for real-time imaging in confocal microscopy . It has also been suggested that the calcein release assay could be used by more research groups to create a database for more efficient cross-correlations between nanocarriers .

Propiedades

IUPAC Name |

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[[3',6'-diacetyloxy-7'-[[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]methyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H46N2O23/c1-25(49)60-21-64-41(55)17-47(18-42(56)65-22-61-26(2)50)15-31-11-35-39(13-37(31)68-29(5)53)70-40-14-38(69-30(6)54)32(12-36(40)46(35)34-10-8-7-9-33(34)45(59)71-46)16-48(19-43(57)66-23-62-27(3)51)20-44(58)67-24-63-28(4)52/h7-14H,15-24H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRGNLJZBFXNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC1=CC2=C(C=C1OC(=O)C)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=C(C(=C3)OC(=O)C)CN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H46N2O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043565 | |

| Record name | Calcein AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

994.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148504-34-1 | |

| Record name | Calcein AM | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148504-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcein AM | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148504341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcein AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

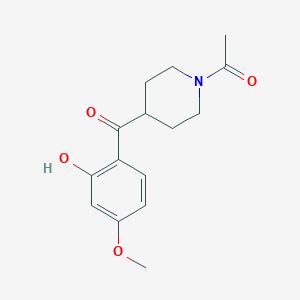

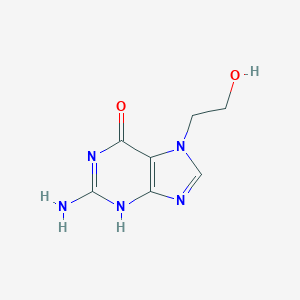

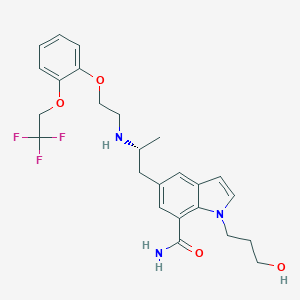

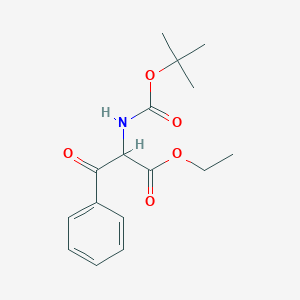

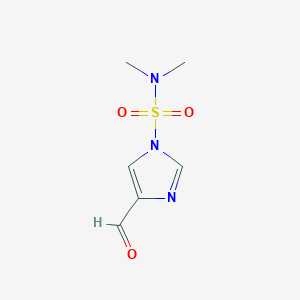

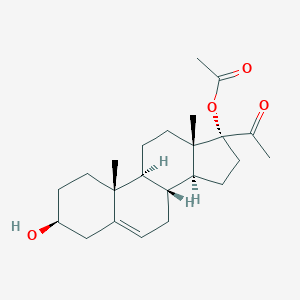

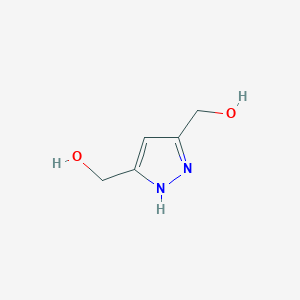

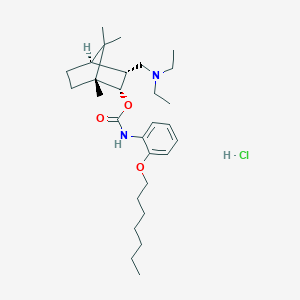

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.